([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)
Overview
Description
([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane): is an organosilicon compound featuring a biphenyl core with two dimethylsilyl groups attached to the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) typically involves the reaction of 4,4’-dibromobiphenyl with dimethylchlorosilane in the presence of a catalyst such as palladium(0) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4,4’-dibromobiphenyl+2dimethylchlorosilanePd(0)([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane)+2HCl
Industrial Production Methods: On an industrial scale, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: can undergo oxidation reactions to form silanol derivatives. Common oxidizing agents include and .
Reduction: The compound can be reduced to form using reducing agents such as .
Substitution: can participate in substitution reactions where the dimethylsilyl groups are replaced by other functional groups. This can be achieved using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silyl hydrides.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) is used as a precursor in the synthesis of advanced materials, including polymers and organosilicon compounds. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.
Biology and Medicine: In biological research, ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty coatings and adhesives. Its ability to form stable bonds with various substrates makes it valuable in the development of high-performance materials for industrial applications.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) involves its interaction with molecular targets through its silicon atoms. The dimethylsilyl groups can form strong covalent bonds with other molecules, facilitating the formation of stable complexes. These interactions are crucial in applications such as catalysis and material science, where the compound acts as a stabilizing agent or a reactive intermediate.
Comparison with Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Hexamethyldisilane: Another organosilicon compound with two silicon atoms bonded to three methyl groups each.
Uniqueness: ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) is unique due to its biphenyl core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from simpler organosilicon compounds and enhances its utility in applications requiring robust and stable materials.
Properties
InChI |
InChI=1S/C16H20Si2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZORTSJHLCJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80778114 | |
Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80778114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17937-85-8 | |
Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80778114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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